2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(1,4-dioxa-8-azaspiro[45]dec-8-yl)-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . As research progresses, these effects will be identified and characterized.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide typically involves the formation of the spirocyclic core followed by the introduction of the acetamide group. One common synthetic route includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with 4-methylphenylacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
2-[(2S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-trifluoromethyl-4H-1,3-benzothiazin-4-one: Known for its application in tuberculosis treatment.
Uniqueness
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide stands out due to its specific spirocyclic structure combined with the acetamide group, which imparts unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13-2-4-14(5-3-13)17-15(19)12-18-8-6-16(7-9-18)20-10-11-21-16/h2-5H,6-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENOWISTYVXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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